N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
2,2’-((3,3’-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(3,4-dimethoxyphenethyl)acetamide) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes quinazoline and acetamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 2,2’-((3,3’-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(3,4-dimethoxyphenethyl)acetamide) typically involves multiple steps of organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the propane-1,3-diyl linker. Subsequent steps involve the incorporation of sulfanediyl groups and the final attachment of N-(3,4-dimethoxyphenethyl)acetamide moieties. Specific reagents and conditions, such as the use of chlorinated solvents and catalysts, are employed to facilitate these reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinazoline and acetamide groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the quinazoline core to its dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanediyl and acetamide sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2,2’-((3,3’-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(3,4-dimethoxyphenethyl)acetamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the acetamide groups can interact with receptor proteins, modulating their function. These interactions lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-((3,3’-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(3,4-dimethoxyphenethyl)acetamide) stands out due to its unique combination of quinazoline and acetamide groups. Similar compounds include:
1,1’-(propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: Used in nerve agent countermeasures.
2,2’-((propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol)):
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N6O8S2/c1-54-34-16-14-28(24-36(34)56-3)18-20-44-38(50)26-58-42-46-32-12-7-5-10-30(32)40(52)48(42)22-9-23-49-41(53)31-11-6-8-13-33(31)47-43(49)59-27-39(51)45-21-19-29-15-17-35(55-2)37(25-29)57-4/h5-8,10-17,24-25H,9,18-23,26-27H2,1-4H3,(H,44,50)(H,45,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTMPWQMVLEFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC(=C(C=C6)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N6O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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